A Technical Guide to the Chemical Properties of Calcium 2-hydroxy-4-(methylthio)butanoate
A Technical Guide to the Chemical Properties of Calcium 2-hydroxy-4-(methylthio)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-hydroxy-4-(methylthio)butanoate, a calcium salt of the methionine hydroxy analog, is a compound of significant interest in animal nutrition and metabolic studies. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies for its quantification, and its metabolic fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.
Physicochemical Properties
Calcium 2-hydroxy-4-(methylthio)butanoate is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [1][2][3] |
| Molecular Weight | 338.45 g/mol | [1][2][3] |
| CAS Number | 4857-44-7 | [1][4][5] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | >270°C (with decomposition) | [1] |
| Solubility | Water: Sparingly soluble, sonication recommended. 14.29 mg/mL (42.22 mM) with ultrasonic and warming to 60°C. 68 mg/mL. DMSO: 55 mg/mL (162.51 mM) with sonication recommended. Insoluble (hygroscopic DMSO reduces solubility). 31.25 mg/mL (92.33 mM) with ultrasonic and warming to 60°C. Ethanol: Insoluble. | [1][4][6][7] |
| pKa (of the free acid) | Weakly acidic | [4] |
| Stability | Stable under normal transport and storage conditions (2-8°C). Considered stable with no hazardous polymerization. | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Calcium 2-hydroxy-4-(methylthio)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Key expected signals include those for the methylthio group (CH₃S-), the methylene (B1212753) groups (-CH₂-), the methine group (-CH(OH)-), and the hydroxyl group (-OH).
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the butanoate backbone, the methyl group of the methylthio moiety.
Raw NMR data can be accessed through various chemical databases for detailed spectral interpretation.
Infrared (IR) Spectroscopy
The IR spectrum of Calcium 2-hydroxy-4-(methylthio)butanoate will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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A broad O-H stretching band from the hydroxyl group.
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C-H stretching bands from the alkyl groups.
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A strong C=O stretching band from the carboxylate group.
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C-O stretching bands.
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C-S stretching vibrations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a reversed-phase HPLC method for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), which can be adapted for its calcium salt.[5][9]
Objective: To quantify the concentration of HMTBa in a given sample.
Materials:
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HPLC system with a UV detector
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C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Trifluoroacetic acid (TFA)
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Calcium 2-hydroxy-4-(methylthio)butanoate standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
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Accurately weigh a known amount of Calcium 2-hydroxy-4-(methylthio)butanoate standard.
-
Dissolve it in the mobile phase A to prepare a stock solution of known concentration.
-
Prepare a series of working standards by diluting the stock solution with mobile phase A to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For solid samples (e.g., animal feed), extract a known weight of the sample with a suitable solvent (e.g., a mixture of water and methanol).
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with mobile phase A to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be used for better separation. For example:
-
Start with 100% mobile phase A.
-
Linearly increase to 30% mobile phase B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
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Injection Volume: 20 µL
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of HMTBa in the samples by interpolating their peak areas on the calibration curve.
-
In Vitro Conversion to Methionine
This protocol provides a general framework for assessing the conversion of HMTBa to methionine using liver homogenates.[8][10][11][12]
Objective: To demonstrate the enzymatic conversion of HMTBa to L-methionine in a biological matrix.
Materials:
-
Freshly isolated liver tissue (e.g., from chick or rat)
-
Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Calcium 2-hydroxy-4-(methylthio)butanoate solution
-
Cofactors (e.g., NAD+, a transaminase source like an amino acid)
-
Centrifuge
-
Incubator or water bath
-
Reagents to stop the reaction (e.g., trichloroacetic acid)
-
Analytical method for methionine quantification (e.g., HPLC)
Procedure:
-
Preparation of Liver Homogenate:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and weigh it.
-
Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris. The supernatant will be used as the source of enzymes.
-
-
Incubation:
-
In a reaction tube, combine the liver supernatant, a known concentration of Calcium 2-hydroxy-4-(methylthio)butanoate solution, and necessary cofactors.
-
Include a control tube without the HMTBa substrate.
-
Incubate the tubes at a physiological temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the enzymatic reaction by adding a precipitating agent like trichloroacetic acid.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Collect the supernatant for methionine analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of methionine using a validated analytical method such as HPLC.
-
Compare the amount of methionine in the sample tube with the control tube to determine the extent of conversion.
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Biological Pathways and Mechanisms
Metabolic Conversion to L-Methionine
The primary biological significance of Calcium 2-hydroxy-4-(methylthio)butanoate is its role as a precursor to the essential amino acid L-methionine. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver being a major site.[8][10][11]
Caption: Metabolic conversion of HMTBa to L-Methionine.
Methionine-Activated mTOR Signaling Pathway
Once converted to L-methionine, the molecule can participate in numerous cellular processes, including the regulation of protein synthesis through the mTOR (mechanistic Target of Rapamycin) signaling pathway. Methionine is crucial for the initiation of mRNA translation and can activate mTORC1, a key regulator of cell growth and proliferation.[10]
Caption: Simplified Methionine-activated mTOR signaling pathway.
Experimental and Logical Workflows
HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Calcium 2-hydroxy-4-(methylthio)butanoate using HPLC.
Caption: General workflow for HPLC analysis of HMTBa.
Conclusion
Calcium 2-hydroxy-4-(methylthio)butanoate is a chemically stable compound with well-defined physicochemical properties. Its primary biological function lies in its efficient conversion to L-methionine, a critical amino acid for protein synthesis and cellular regulation. The analytical methods and pathways described in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its stability under various aqueous conditions could provide additional valuable insights for its application in different experimental and commercial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium bis(2-hydroxy-4-(methylthio)butyrate)(4857-44-7) 1H NMR [m.chemicalbook.com]
- 3. The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium 2-hydroxy-4-(methylthio)butanoate | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115) [hmdb.ca]
- 11. 2-羟基-4-甲硫基丁酸 钙盐 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
